molecular formula C21H28N2O3 B2457461 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea CAS No. 1421494-76-9

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Cat. No.: B2457461
CAS No.: 1421494-76-9
M. Wt: 356.466
InChI Key: ZPRJWXMXTHUPEN-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing 1,3-disubstituted ureas containing adamantan-1-yl fragments, which exhibit inhibitory activity towards human soluble epoxide hydrolase (sEH), alongside improved solubility in water. For instance, a series containing 1,3,5-trisubstituted pyrazole and adamantan-1-yl methyl fragments were synthesized, showing sEH inhibitory activity and enhanced water solubility (D’yachenko et al., 2019). Similarly, methods for synthesizing N,N′-disubstituted ureas with an adamantane fragment have been developed, emphasizing the adaptability of these compounds for further chemical modifications (Danilov et al., 2020).

Applications in Inhibition of Soluble Epoxide Hydrolase

The compound and its derivatives have shown significant potential as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Target-oriented synthesis of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas resulted in compounds with high inhibitory activity against sEH, suggesting potential therapeutic applications in managing diseases related to the dysregulation of EETs (Butov et al., 2017).

Antimicrobial and Anti-Proliferative Activities

Novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds displayed significant antibacterial activities against a spectrum of Gram-positive and Gram-negative bacteria, as well as anti-proliferative activity against human tumor cell lines, indicating their potential as leads for the development of new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

Structural and Mechanistic Studies

Research has also focused on understanding the structural characteristics and mechanisms of action of adamantane-containing ureas. Studies have revealed the molecular basis for their biological activities, including their role as sEH inhibitors, and have explored modifications to improve their pharmacokinetic profiles and enhance their therapeutic potential (Rose et al., 2010; Hwang et al., 2007).

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-18(16-1-2-19-17(8-16)3-4-26-19)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,18,24H,3-7,9-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRJWXMXTHUPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.